3-Octen-2-OL
Overview
Description
3-Octen-2-OL is an organic compound with the molecular formula C8H16O. It is a type of unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond and a hydroxyl group. This compound is known for its pleasant mushroom-like odor and is commonly found in various natural sources, including mushrooms and other fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Octen-2-OL can be synthesized through several methods. One common approach involves the Grignard reaction, where an alkyl or aryl magnesium halide reacts with an aldehyde or ketone. For instance, the reaction of 1-pentylmagnesium bromide with acrolein can yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-octene, followed by hydrogenation. This method involves the addition of a formyl group to the double bond of 1-octene, forming an aldehyde, which is then reduced to the corresponding alcohol .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-octen-2-one.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrogen chloride
Major Products Formed:
Oxidation: 3-Octen-2-one
Reduction: 3-Octanol
Substitution: 3-Chloro-2-octene
Scientific Research Applications
3-Octen-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research has explored its antimicrobial properties and potential therapeutic applications.
Industry: this compound is used in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-Octen-2-OL involves its role as a signaling molecule. In plants and fungi, it acts as a volatile organic compound that can induce defense responses. For example, it can prime plants to produce defense-related hormones such as methyl jasmonic acid and indole-3-acetic acid, enhancing their resistance to pathogens . Additionally, it can alter the redox state in cells, leading to the activation of defense pathways .
Comparison with Similar Compounds
1-Octen-3-OL: Another unsaturated alcohol with a similar structure but differing in the position of the double bond and hydroxyl group.
3-Octanol: The saturated analog of 3-Octen-2-OL, lacking the double bond.
3-Octen-2-one: The oxidized form of this compound, where the hydroxyl group is replaced by a carbonyl group.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its role as a signaling molecule in biological systems further distinguishes it from similar compounds .
Properties
IUPAC Name |
(E)-oct-3-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJIVDCKSZMHGZ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316025 | |
Record name | trans-3-Octen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; sweet, creamy, buttery lactone odour | |
Record name | 3-Octen-2-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water and fats, Miscible at room temperature (in ethanol) | |
Record name | 3-Octen-2-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.826-0.836 | |
Record name | 3-Octen-2-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
57648-55-2, 76649-14-4 | |
Record name | trans-3-Octen-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57648-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Octen-2-ol, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057648552 | |
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Record name | 3-Octen-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076649144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Octen-2-ol, (E)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245472 | |
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Record name | 3-Octen-2-ol, (E)- | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Octen-2-ol, (E)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244893 | |
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Record name | 3-Octen-2-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | trans-3-Octen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-3-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-OCTEN-2-OL, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48L416E22Q | |
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Record name | trans-3-Octen-2-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-octen-2-ol utilized in organic synthesis?
A1: this compound serves as a valuable starting material in organic synthesis, particularly in gold(I)-catalyzed reactions. For example, (R,Z)-8-(N-benzylamino)-3-octen-2-ol (with 96% enantiomeric excess (ee) and 95% diastereomeric excess (de)) undergoes cyclization in the presence of a gold(I) catalyst to yield (R,E)-1-benzyl-2-(1-propenyl)piperidine. [] This reaction proceeds with high stereoselectivity, preserving the initial ee of the starting material (96%) and demonstrating the potential of this compound derivatives in synthesizing complex heterocyclic compounds.
Q2: Is this compound found in nature, and if so, what are its potential biological activities?
A2: Yes, this compound is a natural constituent of Centipeda minima (Asteraceae), a plant known for its medicinal properties. Analysis of Centipeda minima extract using GC-MS identified (3Z)-2-methyl-3-octen-2-ol as one of the major components, constituting 5.95% of the total extract. [] This extract exhibited broad-spectrum antimicrobial activity against various bacterial strains, including Enterobacter aerogenes, Klebsiella pneumonia, Staphylococcus aureus, and Yersinia enterocolitica. [] While the specific contribution of (3Z)-2-methyl-3-octen-2-ol to the overall antimicrobial activity wasn't isolated in this study, its presence alongside other bioactive compounds suggests a potential role in the plant's biological effects.
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